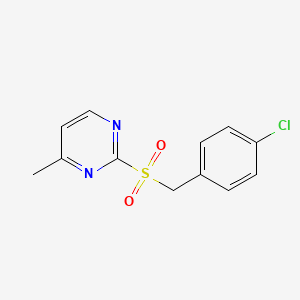
N1-(2-fluorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an oxalamide derivative with fluorobenzyl and fluorophenylsulfonyl substituents. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton . Fluorobenzyl and fluorophenyl groups are commonly used in medicinal chemistry due to the unique properties of fluorine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine might increase its stability and affect its interactions with other molecules .Aplicaciones Científicas De Investigación
Insecticidal Activity
Compounds with intricate molecular structures, such as flubendiamide, have shown remarkable insecticidal activities, particularly against lepidopterous pests. Their unique chemical structure, incorporating elements like the sulfonylalkyl group and fluorophenyl moieties, contributes to their effectiveness. These compounds operate through a novel mode of action, distinguishing them from conventional insecticides and making them suitable for integrated pest management programs (Tohnishi et al., 2005).
Antibacterial Applications
Sulfone derivatives containing fluorophenyl moieties have demonstrated significant antibacterial activities. For instance, compounds featuring 1,3,4-oxadiazole structures with methylsulfonyl and fluorobenzyl groups have exhibited potent action against rice bacterial leaf blight, showing better efficacy than commercial agents. These molecules not only combat bacterial pathogens effectively but also enhance plant resistance through the stimulation of antioxidant enzyme activities (Shi et al., 2015).
Pharmaceutical Research and Drug Development
The incorporation of fluorine atoms and sulfonyl groups into pharmaceutical compounds can significantly affect their biological activity. For example, modifications in the structure of cyclooxygenase-2 inhibitors by the introduction of fluorine atoms have led to the development of potent and selective drugs for treating inflammation and pain (Hashimoto et al., 2002). Similarly, the design of compounds for inhibiting specific enzymes or receptors has benefited from the strategic placement of fluorine and sulfonyl functionalities, indicating the importance of these groups in medicinal chemistry.
Enzymatic and Biological Modulation
Compounds featuring sulfonyl and fluorine groups have been explored for their ability to modulate enzymatic activity and biological processes. For instance, sulfonamides incorporating fluorine and triazine moieties have been effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis, showcasing the potential of these compounds in addressing antibiotic resistance and targeting specific bacterial enzymes (Ceruso et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O5S/c21-15-6-8-16(9-7-15)31(28,29)25-10-3-11-30-18(25)13-24-20(27)19(26)23-12-14-4-1-2-5-17(14)22/h1-2,4-9,18H,3,10-13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRORNCHQJJCLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-fluorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2538821.png)
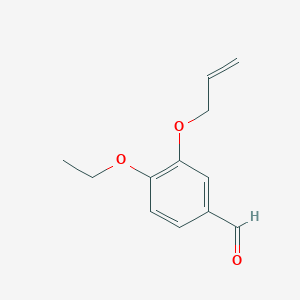
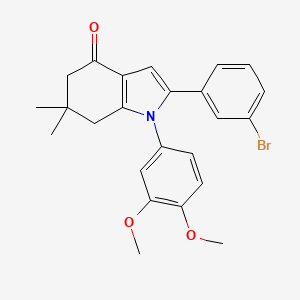
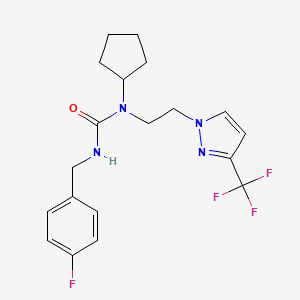
![Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]](/img/structure/B2538827.png)
![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate](/img/structure/B2538828.png)

![2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide](/img/structure/B2538833.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2538834.png)
![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)
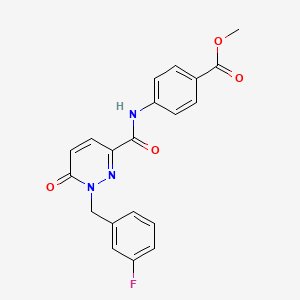
![Methyl 4-({[4-(cyclopropylsulfamoyl)phenyl]carbonyl}amino)-2-methylquinoline-6-carboxylate](/img/structure/B2538838.png)
![(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2538839.png)
